molecular formula C10H15NO3 B8473612 3-(3,5-Dimethoxypyridin-4-yl)-1-propanol

3-(3,5-Dimethoxypyridin-4-yl)-1-propanol

Cat. No.: B8473612
M. Wt: 197.23 g/mol
InChI Key: MLSKUFYSOTWQJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Dimethoxypyridin-4-yl)-1-propanol is a pyridine derivative characterized by a propanol backbone substituted at the terminal carbon with a 3,5-dimethoxypyridin-4-yl group. The compound’s structure combines the aromaticity of the pyridine ring with the hydrophilicity of the hydroxyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

3-(3,5-dimethoxypyridin-4-yl)propan-1-ol

InChI

InChI=1S/C10H15NO3/c1-13-9-6-11-7-10(14-2)8(9)4-3-5-12/h6-7,12H,3-5H2,1-2H3

InChI Key

MLSKUFYSOTWQJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1CCCO)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key differences in substituents, solubility, and reactivity are highlighted below.

Table 1: Comparative Analysis of 3-(3,5-Dimethoxypyridin-4-yl)-1-propanol and Analogous Compounds

Compound Name Key Structural Features Molecular Weight (g/mol) Solubility Trends Notable Reactivity/Applications
This compound Pyridine ring with 3,5-OCH₃; terminal -OH ~213.24 (calculated) Polar solvents (e.g., DMSO, EtOH) Potential nucleophilic hydroxyl group; drug intermediate
1-(4-Methylphenyl)-1-propanol Benzene ring with 4-CH₃; terminal -OH ~150.22 Moderate in polar solvents Used in fragrance synthesis; lower polarity than pyridine analogs
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene ring; methylamino group ~197.29 Moderate in alcohols Impurity in pharmaceuticals; sulfur enhances metabolic stability
d 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol Naphthalene + thiophene; methylamino ~337.47 Low aqueous solubility Likely bioactive; aromaticity may confer DNA intercalation potential

Key Observations

Structural Influence on Solubility: The dimethoxypyridine moiety in the target compound increases polarity compared to 1-(4-Methylphenyl)-1-propanol, suggesting better solubility in polar aprotic solvents like DMSO. Thiophene-containing analogs (e.g., compound a) exhibit reduced aqueous solubility due to hydrophobic sulfur heterocycles .

Methoxy groups on the pyridine ring may stabilize charge-transfer interactions, contrasting with the electron-donating methyl group in 1-(4-Methylphenyl)-1-propanol .

Biological Relevance :

  • Naphthalene-containing derivatives (e.g., compound d ) show structural motifs associated with intercalation or receptor binding, whereas the target compound’s pyridine core may favor hydrogen bonding in enzymatic active sites .

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